

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B1270915

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(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a chiral pyrrolidine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its structural features, including the pyrrolidine ring and the Boc-protected aminomethyl group, make it a valuable intermediate for the synthesis of complex, enantiomerically pure pharmaceutical compounds. This technical guide provides an in-depth review of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical Properties

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a stable compound under standard conditions. The tert-butoxycarbonyl (Boc) protecting group offers stability during various chemical transformations and can be readily removed under acidic conditions. Key physicochemical properties are summarized in Table 1.

Property	Value	Reference
CAS Number	173340-25-5	[1]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1]
Molecular Weight	200.28 g/mol	[1]
Appearance	Not specified in literature	
Solubility	Soluble in various organic solvents	
Chirality	(R)-enantiomer	

Synthesis and Experimental Protocols

The synthesis of **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** typically involves the protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis.

General Experimental Protocol for Boc Protection

A general and widely used method for the N-Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

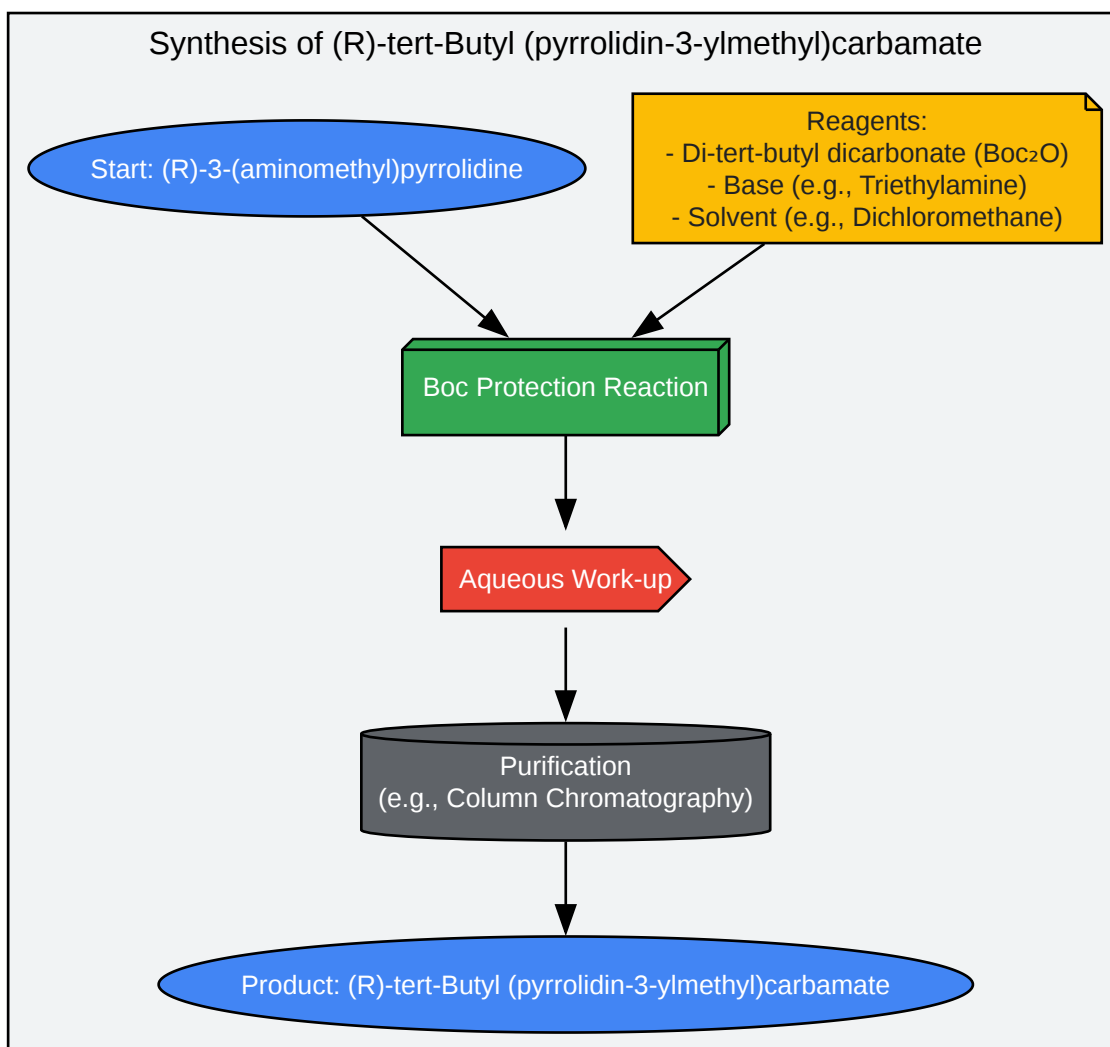
- (R)-3-(aminomethyl)pyrrolidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)
- Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture)

Procedure:

- Dissolve (R)-3-(aminomethyl)pyrrolidine in the chosen solvent.

- Add the base to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or 0 °C.
- Stir the reaction mixture for a specified time (typically a few hours) until the reaction is complete, monitoring by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, perform a standard aqueous work-up to remove the base and unreacted reagents.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate**.

A visual representation of this synthetic workflow is provided below.



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A flowchart illustrating the synthesis of the target compound.

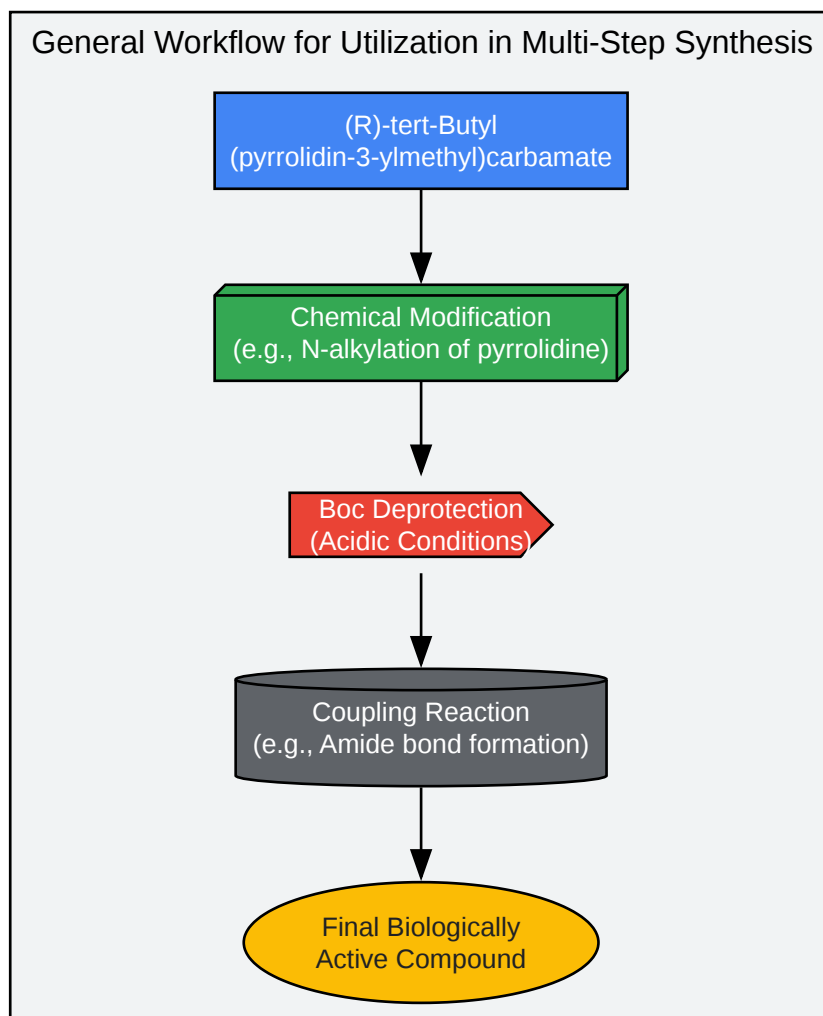
Applications in Drug Discovery and Development

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable chiral intermediate in the synthesis of various biologically active molecules. The pyrrolidine scaffold is a common motif in many approved drugs and clinical candidates due to its favorable physicochemical properties, which can enhance aqueous solubility and provide a three-dimensional structure for optimal target binding.

While specific biological activity data for **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** itself is not extensively reported in the public domain, its primary role is as a precursor to more

complex molecules with defined pharmacological activities. The Boc-protected amine allows for further chemical modifications at other positions of the pyrrolidine ring or subsequent deprotection to reveal the primary amine for further coupling reactions.

The logical workflow for utilizing this compound in a multi-step synthesis is depicted in the following diagram.



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A diagram showing the use of the compound in further synthesis.

Quantitative Data from Synthetic Applications

The utility of **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** as a synthetic intermediate is best demonstrated through the yields and purity achieved in subsequent reactions. While

specific examples for this exact molecule are not readily available in peer-reviewed journals, analogous transformations involving similar Boc-protected pyrrolidine derivatives are well-documented. For instance, in multi-step syntheses, intermediates of this type are often carried forward with high yields, typically ranging from 80% to 95%, depending on the specific reaction conditions and the complexity of the substrate. The purity of the products is generally high (>95%) after standard purification techniques.

Conclusion

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a key chiral building block with significant potential in the development of novel therapeutics. Its straightforward synthesis and the versatility of the Boc-protecting group make it an attractive starting material for the construction of complex molecules with desired stereochemistry. Further research into the applications of this compound is likely to yield new and innovative drug candidates.

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References

- 1. (R)-3-N-Boc-Aminomethyl pyrrolidine | C₁₀H₂₀N₂O₂ | CID 1519427 - PubChem [pubchem.ncbi.nlm.nih.gov]
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